molecular formula C19H18N2O2 B5379071 3-(3,4-dihydroquinolin-1(2H)-yl)-1-phenylpyrrolidine-2,5-dione

3-(3,4-dihydroquinolin-1(2H)-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B5379071
M. Wt: 306.4 g/mol
InChI Key: KAFRCVXCWWINGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dihydroquinolin-1(2H)-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method is the Castagnoli-Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroquinolin-1(2H)-yl)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(3,4-Dihydroquinolin-1(2H)-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroquinolin-1(2H)-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may disrupt biological membrane systems, leading to cell death in certain pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydroquinolin-1(2H)-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline moiety with a pyrrolidine-dione structure makes it a versatile compound in various fields of research.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18-13-17(19(23)21(18)15-9-2-1-3-10-15)20-12-6-8-14-7-4-5-11-16(14)20/h1-5,7,9-11,17H,6,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFRCVXCWWINGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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